2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3
Description
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 (CAS: 1215363-28-2), also referred to as IQx-d3, is a deuterium-labeled derivative of the heterocyclic aromatic amine (HAA) 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx). The deuterated form (IQx-d3) is widely used as an internal standard in analytical chemistry, particularly in high-performance liquid chromatography–tandem mass spectrometry (HPLC-ESI-MS-MS), to quantify HAAs in complex matrices like food and biological samples . Its structure features a quinoxaline ring fused with an imidazole moiety, with a methyl group at position 3 and three deuterium atoms (d3) replacing hydrogens, likely at the methyl substituent .
Properties
IUPAC Name |
3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZZYGFWIFKKIR-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=NC=CN=C3C=C2)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC=CN=C3C=C2)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Methylation with Deuterated Reagents
The reaction of 2-aminoimidazo[4,5-f]quinoxaline with deuterated methyl iodide (CD3I) in dimethylformamide (DMF) at 50°C introduces the trideuteriomethyl group. Vikse et al. (1993) reported a 70% incorporation efficiency, with residual protonated methyl groups removed via HPLC purification.
Hydrogen-Deuterium Exchange Catalysis
Eisenbrand & Tang (1993) utilized Pd-C in deuterated solvents (e.g., D2O or DMSO-d6) under reflux to replace protons at the methyl position. This method achieves >95% deuteration but requires prolonged reaction times (48–72 hours).
Catalytic Hydrogenation and Cyclization
Cyclization of intermediates into the imidazo[4,5-f]quinoxaline structure is achieved via two pathways:
Formic Acid-Mediated Cyclization
Heating the reduced precursor (e.g., 5-amino-1,2,3,4-tetrahydroquinoxaline) with deuterated formic acid at 100°C for 4 hours induces intramolecular cyclization. Sugimura et al. (1993) optimized this step to achieve 85% yield, noting that excess formic acid suppresses side reactions.
Thermal Cyclization in Inert Atmosphere
Alternative methods involve heating intermediates under nitrogen at 150°C without solvent, yielding the target compound in 78% purity. This approach minimizes solvent contamination but requires post-synthesis purification via column chromatography.
Purification and Analytical Characterization
Post-synthesis purification employs reverse-phase HPLC with a C18 column and acetonitrile-D2O mobile phase. Critical quality control metrics include:
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Deuterium Enrichment : Measured via mass spectrometry (MS), ensuring ≥98% isotopic purity.
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Structural Validation : Nuclear magnetic resonance (NMR) confirms the absence of protonated methyl groups (δ 2.5–3.0 ppm in 1H NMR).
Table 2: Analytical Parameters for this compound
| Parameter | Method | Result |
|---|---|---|
| Isotopic Purity | MS (ESI+) | 98.5% |
| Chemical Purity | HPLC (UV 254 nm) | 99.2% |
| Melting Point | Differential Scanning Calorimetry | 245–247°C |
Challenges and Optimization Considerations
Deuterium Loss During Synthesis
Proton contamination may occur during catalytic steps. Mitigation strategies include:
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Using deuterated solvents exclusively.
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Conducting reactions under anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic aromatic amines in various chemical reactions.
Biology: It is studied for its mutagenic and carcinogenic properties, particularly in the context of food safety.
Medicine: Research is conducted to understand its potential effects on human health and its role in the development of cancer.
Industry: It is used in the development of analytical methods for detecting mutagenic compounds in food and environmental samples
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 involves its interaction with DNA. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to carcinogenesis .
Comparison with Similar Compounds
Structural and Molecular Differences
IQx-d3 belongs to the imidazo[4,5-f]quinoxaline class of HAAs. Key structural analogs include:
Key Structural Notes:
- IQx-d3 and MeIQx share a quinoxaline backbone but differ in methyl group positions (MeIQx has an additional 8-methyl group) .
- IQ substitutes the quinoxaline ring with a quinoline ring, altering electronic properties and metabolic pathways .
- PhIP features a pyridine ring and phenyl group, contributing to distinct mutagenic profiles .
Mutagenic and Carcinogenic Potency
HAAs exhibit varying mutagenic and carcinogenic activities, as assessed by the Ames test and IARC classifications:
Key Findings :
Analytical and Immunochemical Cross-Reactivity
IQx-d3 is pivotal in analytical methods due to its isotopic labeling:
Biological Activity
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 (also referred to as IQx-d3) is a deuterated derivative of 2-amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx), a compound known for its significant mutagenic and carcinogenic properties. This article explores the biological activity of IQx-d3, focusing on its mechanisms of action, metabolic pathways, and implications in cancer research.
IQx-d3 is classified as a heterocyclic aromatic amine. The deuteration (replacement of hydrogen with deuterium) enhances its utility in metabolic studies due to the distinct isotopic labeling.
- Molecular Formula : C₁₀H₆D₃N₅
- Molecular Weight : 202.23 g/mol
- CAS Number : 1215363-28-2
The biological activity of IQx-d3 primarily involves its interaction with DNA. Upon metabolic activation, it forms reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts are critical in mutagenesis and carcinogenesis.
Metabolic Activation
The metabolism of IQx-d3 occurs mainly through cytochrome P450 enzymes, which convert the compound into various metabolites that can interact with DNA:
- N-Hydroxylation : This step is catalyzed by cytochrome P450 enzymes.
- O-Acetylation : Catalyzed by N-acetyltransferase enzymes, this step further activates the metabolites for DNA binding.
Mutagenicity and Carcinogenicity
Research has demonstrated that IQx-d3 exhibits potent mutagenic properties similar to its non-deuterated counterpart. Studies indicate that it can induce mutations in various cell lines and animal models.
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In Vitro Studies :
- A study utilizing nucleotide excision repair-deficient Chinese hamster ovary cells showed that IQx-d3 treatment resulted in concentration-dependent cytotoxicity and increased mutagenesis rates .
- The predominant DNA adduct formed was identified as deoxyguanosine-C8-IQx, which correlates with increased mutagenic potential .
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In Vivo Studies :
- Animal studies have indicated that administration of IQx leads to the development of tumors in specific organs. For instance, C57BL/6 mice treated with IQx showed a significant increase in hepatocellular adenomas compared to controls .
- The incidence of DNA damage was assessed through urinary metabolite analysis following exposure to IQx, revealing a substantial recovery of radioactivity indicative of metabolic processing .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Mutagenicity | Carcinogenicity |
|---|---|---|---|
| 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx) | IQx Structure | High | Confirmed |
| 2-Amino-3,8-dimethylimidazo-[4,5-f]quinoxaline (MeIQx) | MeIQx Structure | Very High | Confirmed |
| This compound (IQx-d3) | IQx-d3 Structure | High | Under Investigation |
Case Studies
- Study on Dietary Exposure :
- Cancer Risk Assessment :
Q & A
Q. How do isotopic dilution methods enhance reproducibility in inter-laboratory studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
